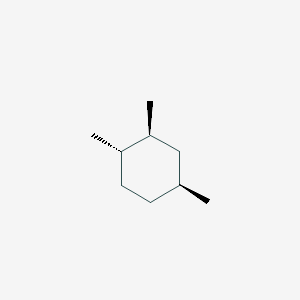

1,2,4-Trimethylcyclohexane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,2,4-Trimethylcyclohexane: is an organic compound with the molecular formula C₉H₁₈ . It is a derivative of cyclohexane, where three hydrogen atoms are replaced by methyl groups at the 1, 2, and 4 positions. This compound is a colorless liquid with a characteristic odor and is used in various industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1,2,4-Trimethylcyclohexane can be synthesized through several methods, including:

Catalytic Hydrogenation: One common method involves the catalytic hydrogenation of 1,2,4-trimethylbenzene. This process typically uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions.

Grignard Reaction: Another method involves the Grignard reaction, where 1,2,4-trimethylcyclohexanone is reacted with a Grignard reagent, followed by hydrolysis to yield this compound.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of 1,2,4-trimethylbenzene. This method is preferred due to its efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions: 1,2,4-Trimethylcyclohexane undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids. Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reduction reactions can convert this compound to its corresponding alkanes using reducing agents like lithium aluminum hydride.

Substitution: Halogenation reactions can introduce halogen atoms into the molecule. For example, chlorination using chlorine gas in the presence of light or a catalyst can yield chlorinated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid.

Reduction: Lithium aluminum hydride.

Substitution: Chlorine gas, bromine.

Major Products Formed:

Oxidation: Alcohols, ketones, carboxylic acids.

Reduction: Alkanes.

Substitution: Halogenated derivatives.

Applications De Recherche Scientifique

1,2,4-Trimethylcyclohexane has several scientific research applications, including:

Chemistry: It is used as a solvent and reagent in organic synthesis. Its unique structure makes it a valuable compound for studying reaction mechanisms and stereochemistry.

Biology: Research has shown that exposure to this compound can lead to the formation of reactive oxygen species in cultured cells, making it a useful compound for studying oxidative stress and cellular responses.

Medicine: While not commonly used directly in medicine, its derivatives and related compounds are studied for potential therapeutic applications.

Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mécanisme D'action

The mechanism of action of 1,2,4-trimethylcyclohexane involves its interaction with cellular components, leading to the formation of reactive oxygen species. This process can activate signaling pathways such as the Akt-1/Raf-1 pathway, resulting in various cellular responses, including oxidative stress and apoptosis.

Comparaison Avec Des Composés Similaires

- 1,2,5-Trimethylcyclohexane

- 1,3,5-Trimethylcyclohexane

- 1,2,3-Trimethylcyclohexane

Comparison: 1,2,4-Trimethylcyclohexane is unique due to the specific positions of its methyl groups, which influence its chemical properties and reactivity. Compared to other trimethylcyclohexane isomers, it may exhibit different boiling points, melting points, and reactivity patterns due to steric and electronic effects.

Activité Biologique

1,2,4-Trimethylcyclohexane (TMCH) is a cyclic hydrocarbon with various biological activities that have been the subject of scientific research. This article provides a detailed overview of its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is an isomer of trimethylcyclohexane with the molecular formula C12H18. It features three methyl groups attached to a cyclohexane ring, influencing its chemical reactivity and biological interactions.

Mechanisms of Biological Activity

Research indicates that TMCH can induce the formation of reactive oxygen species (ROS) in cultured rat cerebellar granule cells. The study by Myhre et al. (2004) demonstrated that TMCH exposure leads to:

- Phosphorylation Changes : TMCH induced a time- and concentration-dependent dephosphorylation of Akt-1 and Raf-1 kinases.

- Increased Erk1/2 Activity : There was a notable increase in phosphorylated extracellular signal-regulated kinases (Erk1/2), suggesting activation of signaling pathways associated with cell survival and proliferation.

- Nitric Oxide Involvement : The formation of ROS was linked to nitric oxide (NO) production, indicating that NO synthase activity is critical for TMCH's biological effects. Inhibitors of NO synthase reduced both Erk1/2 phosphorylation and ROS formation, highlighting the compound's complex interaction with cellular signaling pathways .

Toxicological Profile

The toxicological profile of TMCH reveals several health effects associated with its exposure:

Acute and Chronic Effects

Case Studies and Research Findings

Several studies have documented the biological effects of TMCH, particularly in relation to its oxidative stress properties:

| Study | Findings |

|---|---|

| Myhre et al. (2004) | Demonstrated ROS formation and kinase activation in rat cerebellar cells upon TMCH exposure. |

| Carpenter et al. (1975) | Investigated mortality rates in rats exposed to high levels of Stoddard solvent (containing TMCH), noting no significant mortality but highlighted species differences in susceptibility. |

| Beving et al. (1991) | Observed hematological changes in workers exposed to organic solvents, suggesting potential risks associated with long-term exposure to compounds like TMCH. |

Propriétés

Numéro CAS |

7667-60-9 |

|---|---|

Formule moléculaire |

C9H18 |

Poids moléculaire |

126.24 g/mol |

Nom IUPAC |

(1R,2R,4R)-1,2,4-trimethylcyclohexane |

InChI |

InChI=1S/C9H18/c1-7-4-5-8(2)9(3)6-7/h7-9H,4-6H2,1-3H3/t7-,8-,9-/m1/s1 |

Clé InChI |

VCJPCEVERINRSG-IWSPIJDZSA-N |

SMILES |

CC1CCC(C(C1)C)C |

SMILES isomérique |

C[C@@H]1CC[C@H]([C@@H](C1)C)C |

SMILES canonique |

CC1CCC(C(C1)C)C |

Pictogrammes |

Flammable |

Synonymes |

(1α,2β,4β)-1,2,4-Trimethylcyclohexane; trans,cis-1,2,4-Trimethylcyclohexane; NSC 73967; trans, cis-1,2,4-Trimethylcyclohexane |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.